![molecular formula C17H17F3N6O2S B2602371 3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021119-81-2](/img/structure/B2602371.png)

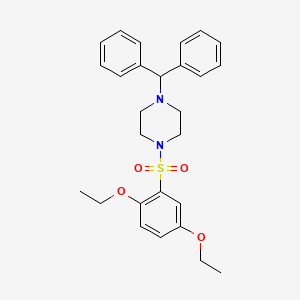

3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

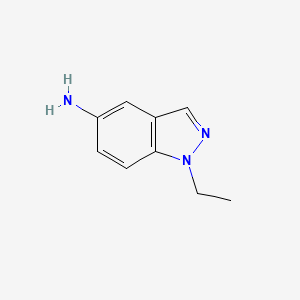

“3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a member of pyridazines and a ring assembly . It has a molecular formula of C13H9F3N4 and a molecular weight of 278.23 g/mol . This compound is also known by other names such as 66548-69-4, CL 218872, and CL-218872 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11 (19-20 (8)12)9-3-2-4-10 (7-9)13 (14,15)16/h2-7H,1H3 . The Canonical SMILES representation is: CC1=NN=C2N1N=C (C=C2)C3=CC (=CC=C3)C (F) (F)F . These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 278.23 g/mol and a molecular formula of C13H9F3N4 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not directly available from the search results.Wissenschaftliche Forschungsanwendungen

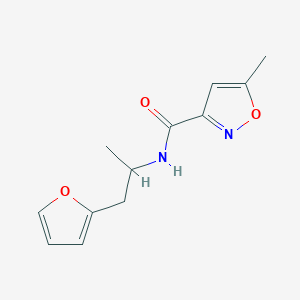

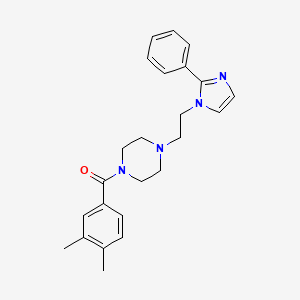

Anti-Diabetic Drug Development

A study by Bindu, Vijayalakshmi, and Manikandan (2019) explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, including a compound structurally similar to the requested chemical, for their potential as anti-diabetic medications. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and showed promising results in both in silico and in vitro settings, displaying antioxidant and insulinotropic activities, which are crucial for diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).

Prostate Cancer Treatment

Bradbury et al. (2013) discussed the discovery of AZD3514, a small-molecule androgen receptor downregulator, which includes a similar triazolopyridazine component for the treatment of advanced prostate cancer. This research highlighted the potential of such compounds in addressing hormone-sensitive cancers (Bradbury et al., 2013).

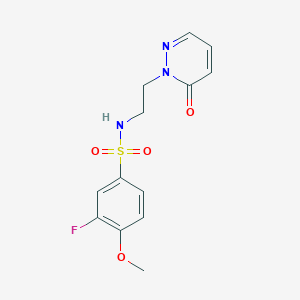

Antihistaminic Activity

Gyoten et al. (2003) synthesized a series of triazolo-pyridazines with cyclic amines, demonstrating significant antihistaminic activity and the ability to inhibit eosinophil infiltration. This research suggests that compounds with a triazolopyridazine structure can be effective in treating allergies and related conditions (Gyoten et al., 2003).

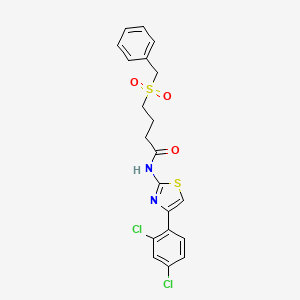

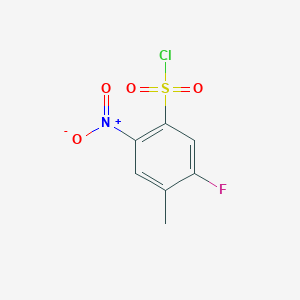

Antimicrobial and Antifungal Applications

Bhatt, Kant, and Singh (2016) reported the synthesis of new sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety. These compounds were tested for antimicrobial activity against various bacteria and fungi, showing promising results in this area (Bhatt, Kant, & Singh, 2016).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential as a selective agonist at the BZ I benzodiazepine receptor . Additionally, given the multidirectional biological activity of compounds containing the 1,2,4-triazole ring , there may be potential for the development of new potent and selective PI3K inhibitors as potential anticancer drugs .

Eigenschaften

IUPAC Name |

3-methyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N6O2S/c1-12-21-22-15-6-7-16(23-26(12)15)24-8-10-25(11-9-24)29(27,28)14-5-3-2-4-13(14)17(18,19)20/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRSGARWJXECHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)

![2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2602289.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2602290.png)

![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)

![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)